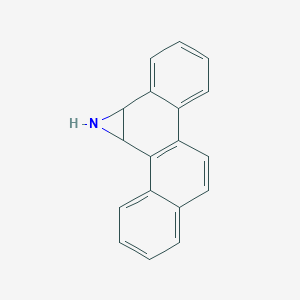

Chrysene-5,6-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chrysene-5,6-imine, also known as this compound, is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Optoelectronic Applications

Chrysene derivatives, including chrysene-5,6-imine, are investigated for their potential in nonlinear optical (NLO) materials. These materials are crucial for developing advanced optical devices such as:

- Organic Light-Emitting Diodes (OLEDs)

- Organic Photodetectors

- Bulk Heterojunction Solar Cells

Research indicates that structural modifications of chrysene can enhance its optical properties. For instance, derivatives exhibit reduced band gaps and improved charge transport properties due to the incorporation of various donor moieties. These modifications lead to significant increases in linear and nonlinear polarizability, making them suitable for optoelectronic applications .

Table 1: Optical Properties of Chrysene Derivatives

| Compound | Band Gap (eV) | Maximum Wavelength (nm) | Linear Polarizability (esu) |

|---|---|---|---|

| This compound | 1.492 | 692.838 | 7.220 × 10⁻²⁷ |

| Reference Compound | 2.306 | 677.949 | - |

Environmental Chemistry

This compound has been studied for its interactions with DNA and its potential implications in environmental remediation. Studies show that chrysene can intercalate with DNA, leading to insights into its removal from contaminated water sources through DNA-based methods. This approach demonstrates a more effective removal efficiency compared to traditional methods using activated carbon .

Case Study: DNA Interaction with Chrysene

- Methodology : Fluorescence spectroscopy was employed to analyze the interaction between chrysene and free DNA.

- Findings : The study revealed that the presence of DNA significantly enhances the removal efficiency of chrysene from aqueous solutions, indicating a promising avenue for bioremediation strategies .

Health Risk Assessment

Chrysene and its derivatives are also recognized for their potential carcinogenic properties. Health risk assessments have been conducted to evaluate the implications of exposure to this compound in various environments, particularly focusing on polycyclic aromatic hydrocarbons (PAHs). These assessments utilize Toxic Equivalent Factors (TEF) to quantify risks associated with exposure .

Table 2: Health Risk Assessment Parameters

| Parameter | Value |

|---|---|

| Maximum Acceptable Risk Level | Varies by study |

| Cancer Slope Factor | Varies by PAH |

| Estimated Daily Intake | Calculated based on exposure duration |

Mutagenicity Studies

Research into the mutagenic effects of chrysene derivatives has highlighted concerns regarding their impact on human health. Specifically, studies have shown that K-region oxides and imines of chrysene exhibit mutagenic properties when tested in vitro . This underscores the necessity for careful handling and regulation of chrysene-based compounds in industrial applications.

Propriétés

Numéro CAS |

132335-15-0 |

|---|---|

Formule moléculaire |

C18H13N |

Poids moléculaire |

243.3 g/mol |

Nom IUPAC |

3-azapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |

InChI |

InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H |

Clé InChI |

ZRCKOBPZOSBFAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |

Synonymes |

Ch-I mutagen chrysene-5,6-imine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.